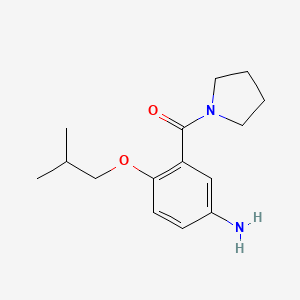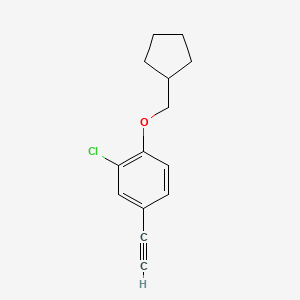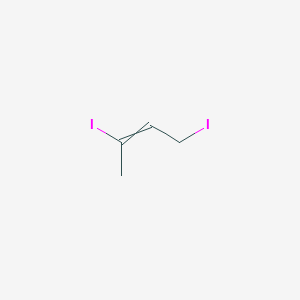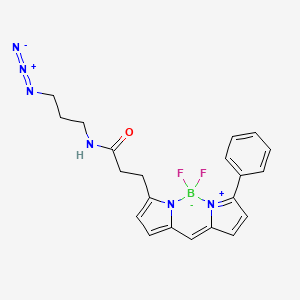![molecular formula C12H14N2O2 B13724056 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)
1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methoxyphenyl group attached to an ethyl chain, which is further connected to a pyrazol-4-ol moiety. The presence of the methoxy group and the pyrazol-4-ol structure imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-methoxyphenyl ethyl ketone through a Friedel-Crafts acylation reaction.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents.
化学反応の分析
Types of Reactions: 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but differs in the rest of its structure.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with different substituents.
Uniqueness: 1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group and pyrazol-4-ol structure make it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
1-[2-(3-methoxyphenyl)ethyl]pyrazol-4-ol |
InChI |
InChI=1S/C12H14N2O2/c1-16-12-4-2-3-10(7-12)5-6-14-9-11(15)8-13-14/h2-4,7-9,15H,5-6H2,1H3 |
InChIキー |
BIOHEZGJKXPWKE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCN2C=C(C=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate](/img/structure/B13723994.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723997.png)


![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)



![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)

![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
![[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B13724068.png)

